

Toxicological Profile of Diclofop-methyl in Non-target Organisms

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Compound of Interest

Compound Name: Diclofop

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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide **Diclofop**-methyl in various non-target organisms. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key toxicological data, details experimental methodologies, and illustrates the known mechanisms of action through signaling pathway diagrams.

Executive Summary

Diclofop-methyl is a selective post-emergence herbicide used for the control of annual grassy weeds. While effective in its agricultural application, its potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This guide compiles and analyzes the available toxicological data for a range of non-target species, including aquatic organisms, terrestrial invertebrates, birds, and mammals. The primary mechanism of action for **Diclofop**-methyl is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis.[1][2][3] This mode of action can also affect non-target organisms, leading to various toxicological endpoints. Additionally, evidence suggests that **Diclofop**-methyl can induce oxidative stress, further contributing to its toxicity.[4][5]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity data for **Diclofop-methyl** in various non-target organisms.

Table 2.1: Avian Toxicity of Diclofop-methyl

Species	Endpoint	Value (mg/kg bw)	Study Duration	Reference
Bobwhite Quail (Colinus virginianus)	Acute Oral LD50	4,400	-	[6]
Japanese Quail (Coturnix japonica)	Acute Oral LD50	>10,000	-	[6]
Bobwhite Quail (Colinus virginianus)	Dietary LC50	13,000 ppm	8 days	[6]
Mallard Duck (Anas platyrhynchos)	Dietary LC50	>20,000 ppm	8 days	[6]
Coturnix Quail (Coturnix coturnix)	Dietary LC50	>20,000 ppm	8 days	[6]

Table 2.2: Aquatic Toxicity of Diclofop-methyl

Species	Endpoint	Value (mg/L)	Study Duration	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50 (technical grade)	0.35	96 hours	[6]
Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50 (formulated product)	1.38	96 hours	[6]
Carp (Cyprinus carpio)	96-hour LC50 (formulated product)	2.60	96 hours	[6]
Tilapia (Oreochromis niloticus)	96-hour LC50	1.89	96 hours	[7]
Daphnia magna (Water Flea)	48-hour LC50 (formulated product)	4.03	48 hours	[6]

Table 2.3: Terrestrial Invertebrate Toxicity of Diclofop-methyl

Species	Endpoint	Value	Study Duration	Reference
Honeybee (Apis mellifera)	Acute Contact LD50 (formulated product)	Nontoxic at the highest dose tested (48 kg/ha)	-	[6]

Note: Specific LD50 values for honeybees were not found in the initial search, with the available source indicating low toxicity at the tested application rate.

Table 2.4: Mammalian Toxicity of Diclofop-methyl

Species	Endpoint	Value	Study Duration	Reference
Rat	Acute Oral LD50	563 - 693 mg/kg bw	-	[6]
Rat	Acute Dermal LD50	>2,000 mg/kg bw	-	[6]
Rat	90-day Feeding NOEL	12.5 mg/kg diet	90 days	[6]
Rat	2-year Feeding NOEL	20 mg/kg diet	2 years	[6]
Dog	15-month Feeding NOEL	8 mg/kg diet	15 months	[6]
Rabbit	Teratogenicity NOEL	3 mg/kg/day	-	[6]
Rat	3-generation Reproduction NOEL	>30 ppm	3 generations	[6]

Experimental Protocols

The toxicological data presented in this guide are derived from studies that largely follow standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds.[8][9]

- Test Species: Commonly used species include Bobwhite Quail (*Colinus virginianus*) or Mallard Duck (*Anas platyrhynchos*). Birds should be at least 16 weeks old.[10][11]

- **Test Design:** The study can be conducted as a limit test, an LD50-only test, or an LD50-slope test.[\[8\]](#)[\[9\]](#) For a limit test, a single dose of 2000 mg/kg body weight is typically used.[\[8\]](#) For LD50 determination, a series of graded doses is administered.
- **Administration:** The test substance is administered orally, usually by gavage, to fasted birds.[\[8\]](#)
- **Number of Animals:** A minimum of 10 birds per dose group is typically used.[\[8\]](#)
- **Observation Period:** Birds are observed for at least 14 days for mortality and clinical signs of toxicity.[\[11\]](#)
- **Endpoints:** The primary endpoint is the LD50 (median lethal dose). Sub-lethal effects, such as changes in behavior, appearance, and body weight, are also recorded.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute toxicity of substances to fish.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Test Species:** Recommended species include Rainbow Trout (*Oncorhynchus mykiss*) for cold water and Zebra fish (*Danio rerio*) or Bluegill Sunfish (*Lepomis macrochirus*) for warm water.[\[13\]](#)[\[15\]](#)
- **Test Design:** Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[\[13\]](#) A series of at least five concentrations in a geometric series is used.[\[12\]](#)[\[14\]](#)
- **Number of Animals:** At least seven fish per concentration level are recommended.[\[12\]](#)[\[14\]](#)
- **Test Conditions:** Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.[\[13\]](#)
- **Observation Period:** Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Endpoints:** The primary endpoint is the LC50 (median lethal concentration) at 96 hours. Observations on behavior (e.g., erratic swimming, lethargy) and appearance (e.g., discoloration) are also recorded.[\[13\]](#)[\[16\]](#)

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202 - *Daphnia magna*)

This test assesses the acute toxicity of substances to aquatic invertebrates like *Daphnia magna*.

- Test Organism: Young daphnids (<24 hours old) are used.
- Test Design: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.[\[17\]](#)
- Number of Animals: Typically, 20 daphnids are used per concentration, divided into four replicates of five.
- Test Conditions: The test is conducted in a defined medium at a constant temperature ($20 \pm 2^{\circ}\text{C}$) with a 16-hour light and 8-hour dark cycle.
- Observation Period: Immobilisation is recorded at 24 and 48 hours.
- Endpoints: The primary endpoint is the EC50 (median effective concentration) for immobilisation at 48 hours.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test determines the acute toxicity of substances to earthworms.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Test Species: The recommended species is *Eisenia fetida*.[\[18\]](#)[\[21\]](#)
- Test Design: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate. The test duration is 14 days.[\[18\]](#)[\[19\]](#)[\[20\]](#) A range of at least five concentrations is tested.[\[19\]](#)
- Number of Animals: Ten earthworms are used per replicate, with four replicates per concentration.[\[18\]](#)
- Test Conditions: The test is conducted in continuous light at $20 \pm 2^{\circ}\text{C}$.[\[18\]](#)[\[21\]](#)

- Observation Period: Mortality and changes in body weight are assessed at 7 and 14 days. [\[19\]](#)[\[22\]](#)
- Endpoints: The primary endpoint is the LC50 at 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.[\[22\]](#)

Honeybee Acute Toxicity Tests (based on OECD Guidelines 213 and 214)

These tests evaluate the acute oral and contact toxicity of substances to honeybees.[\[23\]](#)[\[24\]](#)

- Test Species: Young adult worker honeybees (*Apis mellifera*) are used.[\[24\]](#)
- Test Design:
 - Oral (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.[\[24\]](#)[\[25\]](#) A minimum of five dose rates are tested, with three replicates of 10 bees each.[\[23\]](#)
 - Contact (OECD 214): A precise volume of the test substance in a suitable solvent is applied topically to the dorsal thorax of anesthetized bees.[\[24\]](#)[\[26\]](#)[\[27\]](#)
- Test Duration: The standard duration is 48 hours, which can be extended to 96 hours if mortality increases significantly between 24 and 48 hours.[\[23\]](#)[\[24\]](#)
- Endpoints: The primary endpoint is the LD50 (median lethal dose) at 48 and, if applicable, 72 and 96 hours.[\[23\]](#)[\[25\]](#) Sub-lethal effects are also noted.

Mammalian Toxicity Studies

Mammalian toxicity testing for pesticides like **Diclofop**-methyl involves a battery of tests to assess acute, subchronic, chronic, reproductive, and developmental effects.

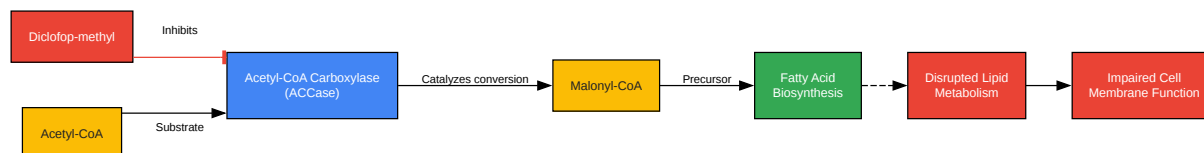
- Acute Oral Toxicity (based on OECD Guideline 423): Rats are typically used. After a single oral dose, animals are observed for 14 days for mortality and clinical signs. The LD50 is determined.[\[28\]](#)

- Subchronic Toxicity (90-day study): Rats and dogs are common test species. The substance is administered daily in the diet for 90 days. Endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathology. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[\[15\]](#)
- Chronic Toxicity/Carcinogenicity (2-year study): Typically conducted in rats and mice. The substance is administered daily in the diet for two years. In addition to the endpoints measured in subchronic studies, the carcinogenic potential of the substance is evaluated. [\[29\]](#)
- Reproductive Toxicity (2-generation study): Usually performed in rats. The substance is administered over two generations to assess its effects on mating, fertility, gestation, lactation, and offspring viability and growth. The NOAEL for parental and offspring toxicity is determined.
- Developmental Toxicity (Teratogenicity): Commonly conducted in rats and rabbits. The substance is administered to pregnant females during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities. The NOAEL for maternal and developmental toxicity is established.

Mechanisms of Toxicity and Signaling Pathways

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mechanism of action of **Diclofop**-methyl in target plants is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[\[1\]](#)[\[2\]](#)[\[3\]](#) This enzyme catalyzes the first committed step in fatty acid biosynthesis.[\[1\]](#) While **Diclofop**-methyl is designed to be selective for grass species, the fundamental role of ACCase in lipid metabolism is conserved across many organisms, including non-target species. In non-target animals, inhibition of ACCase can disrupt lipid metabolism, although the sensitivity of the enzyme to **Diclofop**-methyl may vary between species.[\[1\]](#) The inhibition of ACCase leads to a depletion of malonyl-CoA, a critical building block for fatty acids. This disruption can impair cell membrane integrity and function, and affect energy storage and signaling processes that rely on lipids.

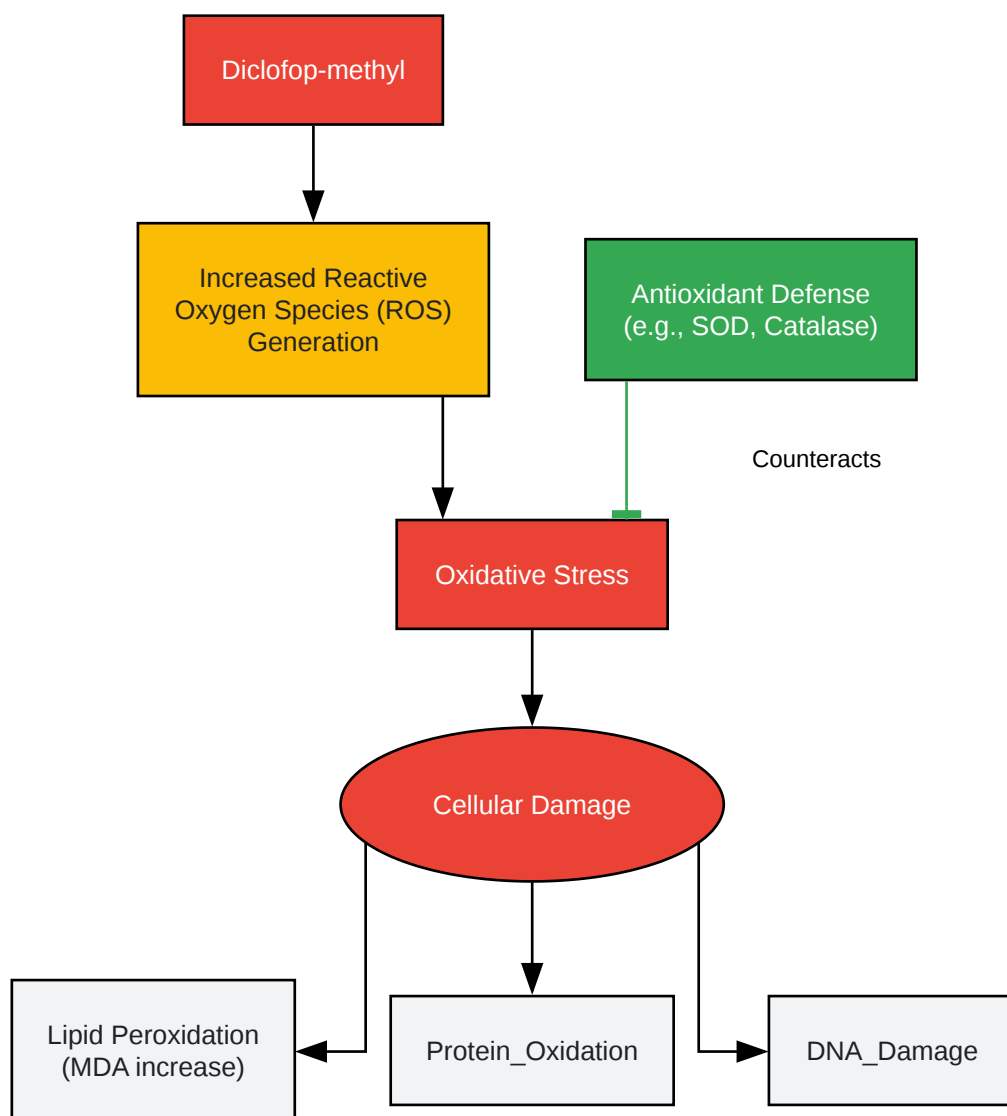


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Caption: Inhibition of ACCase by **Diclofop**-methyl disrupts fatty acid biosynthesis.

Induction of Oxidative Stress

Several studies have indicated that **Diclofop**-methyl can induce oxidative stress in non-target organisms.[4][5] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates. Increased ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. In zebrafish embryos, **Diclofop**-methyl exposure has been shown to upregulate ROS generation, which is linked to cardiac developmental toxicity through the downregulation of the Wnt signaling pathway.[4] In rats, exposure to **Diclofop**-methyl resulted in increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD).[5]



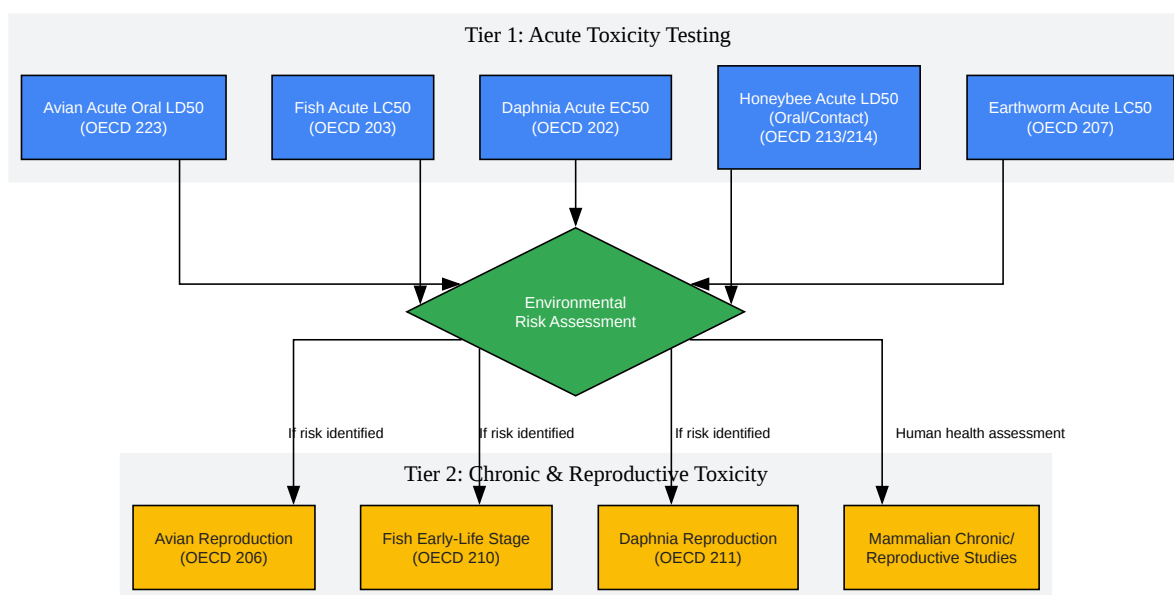
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Caption: **Diclofop**-methyl-induced oxidative stress pathway leading to cellular damage.

Experimental Workflows

The assessment of **Diclofop**-methyl's toxicity follows a tiered approach, starting with standardized laboratory tests and potentially moving to more complex studies if risks are identified.

General Ecotoxicological Testing Workflow



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Caption: Tiered workflow for the ecotoxicological assessment of **Diclofop**-methyl.

Conclusion

The toxicological profile of **Diclofop**-methyl in non-target organisms is multifaceted. While its acute toxicity to birds and honeybees appears to be low, it exhibits moderate to high toxicity to aquatic organisms, particularly fish. In mammals, the liver is a primary target organ, and there is evidence of reproductive and developmental effects at certain dose levels. The primary mechanism of toxicity is the inhibition of ACCase, a fundamental enzyme in lipid metabolism. Additionally, the induction of oxidative stress represents a significant secondary mechanism contributing to cellular damage. A thorough understanding of these toxicological characteristics, the methodologies used to derive them, and the underlying mechanisms of action is essential

for a comprehensive environmental risk assessment and the development of strategies to mitigate potential adverse effects on non-target populations. Further research into the sublethal effects and the specifics of the signaling pathways in a wider range of non-target species would provide a more complete picture of the environmental impact of **Diclofop-methyl**.

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